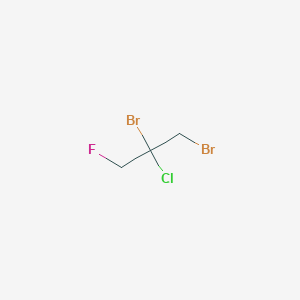
(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid” is a boronic acid compound with a molecular weight of 211 .
Synthesis Analysis
Boronic acids are synthesized in a variety of ways, including through multicomponent reactions . These reactions can create large libraries of diverse and complex small molecules . The synthesis of boronic acid derivatives is performed on a nanomole scale with high synthesis success rates .Molecular Structure Analysis
The molecular structure of boronic acids is influenced by various factors. For example, the pKa values of boronic acids were determined through spectroscopic titration . The structure and solution pH must be carefully considered due to key structure-reactivity relationships .Chemical Reactions Analysis
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols . They are also used in the Pd-catalyzed C─C Suzuki-Miyaura couplings , which brought boronate esters into vogue .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their structure and the pH of the solution they are in . The density of “this compound” is approximately 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure Analysis
(3-(Ethylcarbamoyl)-4-fluorophenyl)boronic acid and similar derivatives are synthesized for various purposes, including the development of biologically active compounds and pharmaceutical agents. The compound has been used in the synthesis of new boronic acid derivatives due to its importance in the synthesis of biologically active compounds. Its structure facilitates attachment to polymers and is useful in constructing glucose sensing materials (Das et al., 2003).
2. Fluorescence and Quenching Studies
Studies on boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid in alcohols show that they undergo fluorescence quenching with moderate quencher concentration, indicating different conformers of the solutes in the ground state. This has applications in the study of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
3. Organic Synthesis
4. Optoelectronics and Sensing
Phenyl boronic acids, including this compound derivatives, are used in optoelectronics and sensing due to their ability to bind to diols and recognize saccharides. This property is utilized in creating devices and materials for glucose sensing and other biological applications (Mu et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols . This will provide guidance during the selection of organoboron compounds in sensing, delivery, and materials chemistry .
Eigenschaften
IUPAC Name |
[3-(ethylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEYNRHYQQRDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660231 | |
| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-20-2 | |
| Record name | B-[3-[(Ethylamino)carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)






